molecular formula C24H16N2 B13131610 2,3-Diphenylbenzo[g]quinoxaline CAS No. 36305-72-3

2,3-Diphenylbenzo[g]quinoxaline

Cat. No.: B13131610
CAS No.: 36305-72-3
M. Wt: 332.4 g/mol
InChI Key: RLSSAOUKWWQVCG-UHFFFAOYSA-N
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Description

2,3-Diphenylbenzo[g]quinoxaline is an organic compound that belongs to the quinoxaline family It is characterized by a fused ring structure consisting of a benzene ring and a quinoxaline moiety, with phenyl groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenylbenzo[g]quinoxaline can be synthesized through a condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol. For example, the condensation of 1,2-diaminobenzene with benzil in the presence of a catalyst like acetic acid can yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylbenzo[g]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxaline moiety into a dihydroquinoxaline structure.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Phenyl-substituted quinoxaline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2,3-diphenylbenzo[g]quinoxaline in photodynamic therapy involves its ability to generate reactive oxygen species (ROS) upon light activation. The compound absorbs light and undergoes a transition to an excited state, which then transfers energy to molecular oxygen, producing ROS. These ROS can induce cell damage and apoptosis in cancer cells .

Properties

CAS No.

36305-72-3

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

IUPAC Name

2,3-diphenylbenzo[g]quinoxaline

InChI

InChI=1S/C24H16N2/c1-3-9-17(10-4-1)23-24(18-11-5-2-6-12-18)26-22-16-20-14-8-7-13-19(20)15-21(22)25-23/h1-16H

InChI Key

RLSSAOUKWWQVCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5

Origin of Product

United States

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